3-(4-methyl-1H-pyrazol-3-yl)morpholine
Description
Significance of Pyrazole (B372694) and Morpholine (B109124) Scaffolds in Modern Medicinal Chemistry and Materials Science
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.gov This designation stems from its presence in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and anticoagulant agents. nih.govtandfonline.com Drugs such as Celecoxib, Rimonabant, and Sildenafil feature a pyrazole core, highlighting the ring's versatility in interacting with various biological targets. nih.govtandfonline.com The pyrazole nucleus is synthetically accessible and its substitution patterns can be readily modified, allowing chemists to fine-tune the pharmacological profile of derivative compounds. nih.govresearchgate.netmdpi.com Beyond medicine, pyrazole derivatives are integral to agrochemicals and are used in the development of polymers and materials with specialized optical, thermal, and conductive properties. rroij.combiosynce.com
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is another cornerstone of modern drug design. wikipedia.orgsci-hub.senih.gov It is frequently incorporated into bioactive molecules to improve their physicochemical properties. sci-hub.senih.govresearchgate.net The presence of the morpholine moiety can enhance aqueous solubility, modulate basicity, and improve the pharmacokinetic profile of a drug candidate. sci-hub.seresearchgate.netoup.com Its oxygen atom can act as a hydrogen bond acceptor, and the entire ring can participate in interactions with biological targets like enzymes and receptors. nih.govoup.com Consequently, morpholine is a structural component of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.orgsci-hub.se In materials science, morpholine and its derivatives are used as corrosion inhibitors, emulsifiers in waxes and polishes, and as solvents in organic synthesis. atamankimya.comnih.gov
Rationale for Investigating Hybrid Pyrazole-Morpholine Architectures
The strategy of creating hybrid molecules by combining two or more distinct pharmacophores is a well-established approach in rational drug design. mdpi.com This concept, known as molecular hybridization, aims to develop new chemical entities with potentially synergistic, additive, or novel biological activities. mdpi.com The investigation of hybrid structures like 3-(4-methyl-1H-pyrazol-3-yl)morpholine is driven by the hypothesis that linking the proven pyrazole and morpholine scaffolds could yield a compound with a unique and advantageous profile.
The pyrazole moiety offers a versatile platform for engaging with various biological targets, while the morpholine ring is known to confer favorable drug-like properties, such as improved solubility and metabolic stability. nih.govresearchgate.net By covalently linking these two fragments, researchers aim to create a molecule that benefits from the attributes of both. For instance, a pyrazole-morpholine hybrid might exhibit the potent biological activity associated with the pyrazole core, coupled with the enhanced bioavailability provided by the morpholine group. researchgate.net Studies on other pyrazole-hybrid molecules have demonstrated the success of this approach in generating potent agents, for example in the development of anti-inflammatory and antimicrobial compounds. nih.govmdpi.com
Overview of Research Objectives and Scope Pertaining to this compound
While specific published research on this compound is not widely documented, the objectives for investigating such a compound align with the broader goals of contemporary heterocyclic chemistry research. numberanalytics.comijrpr.com The primary objectives would include:
Development of Synthetic Methodologies: A key goal is to establish efficient and scalable synthetic routes to produce this compound and its derivatives. mdpi.commdpi.com This involves exploring various synthetic strategies, such as multi-component reactions or sequential cyclizations, to construct the hybrid framework. nih.govmdpi.com
Structural and Physicochemical Characterization: Once synthesized, a thorough characterization of the molecule is essential. This includes confirming its structure using spectroscopic methods (NMR, Mass Spectrometry) and determining its fundamental physicochemical properties like solubility, lipophilicity (LogP), and pKa. researchgate.net
Exploration of Biological Activity: Based on the well-documented pharmacological activities of its parent scaffolds, a primary research objective would be to screen this compound against a range of biological targets. globalresearchonline.netnih.gov This could include assays for anticancer, anti-inflammatory, antibacterial, or neuroprotective activities, areas where both pyrazoles and morpholines have shown significant promise. globalresearchonline.netnih.gov
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues would allow for the establishment of a structure-activity relationship. nih.gov By systematically modifying the substituents on both the pyrazole and morpholine rings, researchers can identify the key structural features required for optimal biological activity and desirable drug-like properties.
Data Tables
The following tables provide physicochemical data for the parent heterocyclic compounds and the subject of this article.
Table 1: Physicochemical Properties of Parent Scaffolds
This table outlines the known properties of pyrazole and morpholine.
| Property | Pyrazole | Morpholine |
| Chemical Formula | C₃H₄N₂ | C₄H₉NO |
| Molecular Weight | 68.08 g/mol | 87.12 g/mol nih.gov |
| Appearance | Colorless crystalline solid chemicalbook.comslideshare.net | Colorless, hygroscopic liquid wikipedia.orgatamankimya.comnih.gov |
| Odor | Pyridine-like chemicalbook.comslideshare.net | Weak, ammonia- or fish-like wikipedia.orgnih.gov |
| Melting Point | 70 °C (158 °F) chemicalbook.comslideshare.net | -5 °C (23 °F) wikipedia.org |
| Boiling Point | 188 °C (370 °F) chemicalbook.com | 129 °C (264 °F) wikipedia.org |
| Basicity (pKb) | 11.5 chemicalbook.com | 5.6 chemicalbook.com |
| Solubility | Partially soluble in water chemicalbook.com | Miscible with water atamankimya.comchemicalbook.com |
Data sourced from multiple references as cited.
Table 2: Properties of this compound
This table presents the calculated properties for the title compound, as specific experimental data is not available in published literature.
| Property | Value |
| Chemical Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 49.9 Ų |
Note: Values in this table are computationally predicted based on the chemical structure and have not been experimentally verified.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methyl-1H-pyrazol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-4-10-11-8(6)7-5-12-3-2-9-7/h4,7,9H,2-3,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJXRZZVRYDRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Methyl 1h Pyrazol 3 Yl Morpholine and Its Analogues
Retrosynthetic Analysis and Key Precursors for the Pyrazole-Morpholine Core
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. youtube.comyoutube.com It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. advancechemjournal.com For a molecule like 3-(4-methyl-1H-pyrazol-3-yl)morpholine, the most logical disconnection is at the C-N bond linking the pyrazole (B372694) and morpholine (B109124) rings. This approach simplifies the synthesis into the preparation of two key heterocyclic precursors: a substituted 4-methyl-1H-pyrazole and a morpholine derivative.
This retrosynthetic strategy offers a modular approach, allowing for the synthesis of a wide array of analogues by varying the substituents on either the pyrazole or morpholine precursors before the final coupling step. nih.gov The forward synthesis would then involve the formation of this crucial C-N bond to assemble the final product.
The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common and classic method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org To obtain the required 4-methyl-1H-pyrazole core, a 2-methyl-substituted 1,3-dicarbonyl compound would be the ideal starting material. The reaction with hydrazine hydrate (B1144303) would yield the target pyrazole. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the diketone and hydrazine. nih.gov
Another widely used method is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. nih.govresearchgate.net This reaction proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. nih.govresearchgate.net For the synthesis of polysubstituted pyrazoles, this method provides a versatile entry point. nih.gov
Other significant methods for pyrazole synthesis include:
Reaction of Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines is highly regioselective and provides pyrazole isomers in excellent yields. researchgate.net
From Enaminodiketones: Unsymmetrical enaminodiketones react with hydrazine hydrochlorides to produce 4-substituted 1H-pyrazole-5-carboxylates regiospecifically and in very good yields. organic-chemistry.org
One-Pot Reactions: Efficient one-pot procedures involving the condensation of ketones, aldehydes, and hydrazine monohydrochloride have been developed to afford 3,4,5-trisubstituted pyrazoles in good to excellent yields. researchgate.net
The following table summarizes various conditions for the synthesis of substituted pyrazoles from 1,3-diketones, a foundational method for creating the pyrazole core.
Table 1: Synthesis of Substituted Pyrazoles from 1,3-Diketones
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | Ethanol | Reflux | Varies | Good to Excellent | nih.gov |
| Nano-ZnO | Aqueous Media | Room Temp. | 2-3 h | 72-97 | mdpi.com |
| Amberlyst-70 | Water | Room Temp. | Varies | High | mdpi.com |
Morpholine and its substituted derivatives are prevalent structural motifs in bioactive molecules. oup.comoup.comacs.org While the parent morpholine is commercially available, the synthesis of substituted analogues is crucial for developing libraries of compounds. Many synthetic methods rely on the intramolecular cyclization of a suitable open-chain precursor. oup.comoup.com
Key methodologies for synthesizing substituted morpholines include:
Indium(III)-catalyzed Reductive Etherification: This method allows for the efficient construction of various substituted morpholines from keto alcohols. oup.comoup.com It demonstrates good functional group compatibility and provides products with high diastereoselectivity. oup.com
Palladium-catalyzed Carboamination: A four-step synthesis starting from enantiomerically pure amino alcohols can produce cis-3,5-disubstituted morpholines. nih.gov The key step is a Pd-catalyzed reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov
Electrochemical Decarboxylative Etherification: An operationally simple and scalable electrochemical method has been developed for the synthesis of 2,6-multisubstituted morpholines, including sterically hindered 2,2,6,6-tetrasubstituted derivatives. acs.orgthieme-connect.com
The table below provides examples of synthetic methods for creating substituted morpholine derivatives.
Table 2: Selected Methodologies for Substituted Morpholine Synthesis
| Method | Key Reagents/Catalyst | Starting Material | Key Features | Reference |
|---|---|---|---|---|
| Reductive Etherification | Indium(III) Bromide | Keto alcohols | High diastereoselectivity, good functional group tolerance | oup.comoup.com |
| Carboamination | Palladium catalyst, Ligands | N-protected amino alcohols | Stereocontrolled, modular approach | nih.gov |
Direct Coupling Strategies for the Pyrazole-Morpholine Linkage
The crucial step in assembling the target molecule is the formation of the bond between the pre-formed pyrazole and morpholine rings. This is typically achieved through cross-coupling reactions or nucleophilic substitution.
[3+2] Cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. organic-chemistry.orgacs.org In this context, the reaction of a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide), with an appropriate dipolarophile can directly lead to the pyrazole core. acs.org
Nitrile Imine Cycloaddition: The reaction of nitrile imines with vinyl derivatives or alkynes is a well-established method for synthesizing substituted pyrazoles. nih.govacs.org By carefully choosing the substituents on the nitrile imine and the alkyne, one can install functional groups that facilitate the subsequent attachment of the morpholine ring.
Sydnone Cycloaddition: The cycloaddition reaction between sydnones and alkynes or α,β-unsaturated ketones offers another route to 1,3,4,5-substituted pyrazoles. nih.govmdpi.com
Diazo Compound Cycloaddition: Diazo compounds can react with alkynes in a 1,3-dipolar cycloaddition to furnish pyrazoles. mdpi.com This method can be integrated into tandem processes for efficient synthesis. organic-chemistry.org
Once a suitably functionalized pyrazole is synthesized (e.g., a 3-halo-4-methyl-1H-pyrazole), the morpholine ring can be attached. This C-N bond formation is a common transformation in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr): If the pyrazole ring is substituted with a good leaving group (like a halogen) and activated by electron-withdrawing groups, morpholine can act as a nucleophile and displace the leaving group directly.
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions are highly effective for forming C-N bonds. The Buchwald-Hartwig amination, for example, uses a palladium catalyst with specialized ligands to couple amines with aryl or heteroaryl halides/triflates. organic-chemistry.org This method is known for its broad substrate scope and functional group tolerance.
Copper-Catalyzed Coupling (Ullmann Condensation): Copper-catalyzed N-arylation is another classic and effective method for linking amines to aromatic rings. organic-chemistry.org This approach can be advantageous for specific substrates where palladium-based methods might be less effective. Research has shown that copper-catalyzed condensation can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org
The docking of pyrazole rings into protein structures often shows that the ring is exposed to the solvent, making it a favorable position for attaching polar moieties like morpholine to enhance pharmacological properties. nih.gov
Multi-Component Reactions (MCRs) and Sustainable Synthesis Approaches
Modern synthetic chemistry emphasizes efficiency and sustainability. Multi-component reactions (MCRs) and green chemistry principles are central to achieving these goals. researchgate.netresearchgate.net
MCRs involve combining three or more reactants in a single pot to form a product that incorporates portions of all the starting materials. beilstein-journals.org This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation. beilstein-journals.orgresearchgate.net Several MCRs have been developed for pyrazole synthesis. beilstein-journals.orgresearchgate.netpreprints.orglookchem.com For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield highly functionalized pyrazoles. beilstein-journals.org While a specific MCR for this compound is not explicitly documented, one could envision a strategy combining a hydrazine, a 1,3-dicarbonyl equivalent, and a morpholine-containing building block in a one-pot process.
Sustainable or "green" synthesis aims to minimize environmental impact by using non-hazardous solvents, recyclable catalysts, and energy-efficient conditions. researchgate.nettandfonline.comthieme-connect.com
Green Solvents: Water is an ideal green solvent, and many pyrazole syntheses have been adapted to aqueous media, often using surfactants or phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). mdpi.comtandfonline.comthieme-connect.com
Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net
Reusable Catalysts: The development of heterogeneous and recyclable catalysts, such as nano-ZnO or Amberlyst-70 resin, is a key aspect of green chemistry. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net
The following table highlights some green and multi-component approaches to pyrazole synthesis.
Table 3: Green and Multi-Component Syntheses of Pyrazoles
| Method | Catalyst/Medium | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Three-Component | Tetrabutylammonium Bromide (TBAB) | Solvent-free, Room Temp. | Environment-friendly, good yields (75-86%) | tandfonline.com |
| Four-Component | Magnetic nano-[CoFe2O4] | Ultrasonic irradiation | Recyclable catalyst, good yields | researchgate.net |
| Condensation | Nano-ZnO | Aqueous media | Eco-friendly, recyclable catalyst, high yields (72-97%) | mdpi.com |
Optimization of Reaction Parameters for Yield and Purity
A prevalent method for the synthesis of pyrazole carbaldehydes is the Vilsmeier-Haack reaction. organic-chemistry.orgmdpi.comwikipedia.org This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring, such as a pyrazole. The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgigmpublication.org
The optimization of this reaction focuses on several key parameters:
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While DMF often serves as both a reagent and a solvent, other high-boiling point solvents like dichloroethane or benzene (B151609) can also be used. mdpi.com A comparative study of solvents for a similar formylation of a pyrimidine (B1678525) derivative showed that DMF provided a higher yield and a shorter reaction time compared to benzene, 1,2-dichloroethane, and o-xylene. mdpi.com
Temperature: The reaction temperature is a critical factor. The Vilsmeier-Haack reaction is often carried out at elevated temperatures, typically ranging from 60°C to reflux, to ensure the reaction proceeds at a reasonable rate. igmpublication.orgnih.gov However, excessively high temperatures can lead to the formation of side products and decomposition of the desired product.
Stoichiometry of Reagents: The molar ratio of the pyrazole substrate to the Vilsmeier reagent (DMF/POCl₃) is another important parameter to optimize. An excess of the Vilsmeier reagent is often used to drive the reaction to completion, but this can also lead to the formation of unwanted byproducts.
The following interactive data table summarizes the optimization of reaction conditions for a representative Vilsmeier-Haack formylation of a pyrazole analogue.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzene | 80 | 8 | 65 |
| 2 | 1,2-Dichloroethane | 83 | 6 | 72 |
| 3 | o-Xylene | 140 | 4 | 75 |
| 4 | DMF | 100 | 4 | 85 |
The second key step in the synthesis of this compound is the reductive amination of the pyrazole carbaldehyde intermediate with morpholine. This reaction involves the formation of an iminium ion intermediate, which is then reduced to the final amine product. organic-chemistry.org The optimization of this step is critical for achieving high yield and purity, and several factors are taken into consideration:
Reducing Agent: The choice of reducing agent is paramount. A variety of borohydride (B1222165) reagents are commonly used, each with different reactivity and selectivity. Sodium borohydride (NaBH₄) is a strong reducing agent that can sometimes reduce the starting aldehyde before imine formation is complete. acs.org Milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the aldehyde. acs.org Studies have shown that NaBH(OAc)₃ can provide higher yields and fewer side products compared to other methods.
Solvent: The solvent plays a crucial role in the reaction. Dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) are commonly used solvents for reductive amination. Reactions are often faster in DCE. Methanol is another possible solvent, particularly when a stepwise procedure is employed.
pH and Catalysis: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-5). acs.org Acetic acid can be used as a catalyst, especially in reactions involving ketones, although it may not always be necessary for aldehydes.
Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive substrates.
The interactive data table below presents a summary of the optimization of the reductive amination of a model pyrazole aldehyde with a secondary amine, highlighting the impact of different reducing agents and solvents on the product yield.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 25 | 78 |
| 2 | NaBH₃CN | Methanol/AcOH | 25 | 85 |
| 3 | NaBH(OAc)₃ | DCE | 25 | 92 |
| 4 | NaBH(OAc)₃ | THF | 25 | 88 |
By carefully controlling these reaction parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity, suitable for further applications in various scientific fields.
Advanced Spectroscopic and Structural Elucidation of 3 4 Methyl 1h Pyrazol 3 Yl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By analyzing the chemical shifts (δ), coupling constants (J), and correlation signals in ¹H and ¹³C NMR spectra, a complete assignment of the proton and carbon skeletons can be achieved.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-(4-methyl-1H-pyrazol-3-yl)morpholine is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and morpholine (B109124) rings, as well as the methyl group. Based on data from analogous pyrazole and morpholine-containing structures, the anticipated chemical shifts are presented in Table 1.
The pyrazole ring protons, H-5 and the NH proton, are expected to appear in the downfield region of the spectrum. The morpholine ring protons will likely present as a set of complex multiplets in the upfield region, a consequence of their diastereotopic nature and the chair conformation of the morpholine ring. The methyl group attached to the pyrazole ring is anticipated to show a singlet at approximately 2.0-2.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms of this compound, extrapolated from related compounds, are detailed in Table 2. dergipark.org.tr
The pyrazole ring carbons (C-3, C-4, and C-5) are expected to resonate in the aromatic region of the spectrum, with their precise shifts influenced by the substitution pattern. The morpholine ring carbons (C-2', C-3', C-5', and C-6') will appear in the aliphatic region. The methyl carbon will be observed at a characteristic upfield shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH (Pyrazole) | 12.0 - 13.0 | br s |
| H-5 (Pyrazole) | 7.5 - 7.8 | s |
| CH (Morpholine, C3') | 4.5 - 4.8 | m |
| CH₂ (Morpholine, C2') | 3.8 - 4.1 | m |
| CH₂ (Morpholine, C6') | 3.6 - 3.9 | m |
| CH₂ (Morpholine, C5') | 2.8 - 3.2 | m |
| NH (Morpholine) | 1.8 - 2.5 | br s |
| CH₃ (Pyrazole) | 2.0 - 2.5 | s |
Note: Data is predictive and based on analogous compounds. br s = broad singlet, s = singlet, m = multiplet.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 (Pyrazole) | 150 - 155 |
| C-5 (Pyrazole) | 135 - 140 |
| C-4 (Pyrazole) | 105 - 110 |
| C-3' (Morpholine) | 65 - 70 |
| C-5' (Morpholine) | 65 - 70 |
| C-2' (Morpholine) | 45 - 50 |
| C-6' (Morpholine) | 45 - 50 |
| CH₃ (Pyrazole) | 10 - 15 |
Note: Data is predictive and based on analogous compounds. dergipark.org.tr
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds. A summary of the predicted IR absorption bands is provided in Table 3.
Key expected vibrations include the N-H stretching of the pyrazole and morpholine rings, C-H stretching of the aromatic and aliphatic moieties, C=N stretching of the pyrazole ring, and C-O-C stretching of the morpholine ether linkage. acs.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. It is expected to exhibit absorption maxima corresponding to π → π* transitions. The predicted UV-Vis absorption data, based on similar pyrazole derivatives, is presented in Table 4. The exact position of the absorption maximum (λ_max) will be influenced by the solvent polarity.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
| N-H (Pyrazole) | 3100 - 3300 | Stretching |
| N-H (Morpholine) | 3200 - 3400 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=N (Pyrazole) | 1580 - 1650 | Stretching |
| C-O-C (Morpholine) | 1050 - 1150 | Stretching |
Note: Data is predictive and based on analogous compounds. acs.orgnih.gov
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λ_max (nm) | Transition |
| Ethanol | 210 - 230 | π → π |
| Methanol | 210 - 230 | π → π |
Note: Data is predictive and based on analogous compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate determination of a compound's molecular formula by providing a highly precise measurement of its mass-to-charge ratio (m/z). For this compound, the calculated exact mass and the expected m/z value for the protonated molecule [M+H]⁺ are presented in Table 5. The experimental determination of this value with a high degree of accuracy would serve to validate the elemental composition of the synthesized compound.
Table 5: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₅N₃O |
| Calculated Exact Mass | 169.1215 |
| Predicted [M+H]⁺ (m/z) | 170.1288 |
Note: Data is calculated based on the molecular formula.
X-ray Crystallography for Definitive Solid-State Structure Determination
Table 6: Predicted X-ray Crystallography Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples) |
| Key Bond Lengths (Å) | C-N (pyrazole) ~1.34-1.38, N-N (pyrazole) ~1.35, C-O (morpholine) ~1.43, C-N (morpholine) ~1.47 |
| Key Bond Angles (°) | Angles within pyrazole ring ~105-112, C-O-C (morpholine) ~111, C-N-C (morpholine) ~109 |
Note: Data is predictive and based on analogous pyrazole and morpholine-containing crystal structures. nih.govspast.org
Computational and Theoretical Investigations of 3 4 Methyl 1h Pyrazol 3 Yl Morpholine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. researchgate.net For 3-(4-methyl-1H-pyrazol-3-yl)morpholine, DFT calculations, particularly using a functional like B3LYP with a suitable basis set such as 6-311G(d,p), can reveal detailed information about its geometry, stability, and electronic properties. researchgate.net
The three-dimensional structure of this compound is crucial to its function and interactions. The morpholine (B109124) ring is known to exist predominantly in a chair conformation. researchgate.net Spectroscopic and theoretical studies have identified two stable chair conformers for morpholine itself: one with the imino group in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). acs.orgacs.org The equatorial conformer is generally found to be more stable. researchgate.net
For this compound, the pyrazole (B372694) substituent can be positioned either equatorially or axially on the morpholine ring. Geometry optimization using DFT would likely show that the equatorial conformation is energetically more favorable to minimize steric hindrance. The bond lengths and angles of the pyrazole and morpholine rings are expected to be consistent with those of other pyrazole and morpholine derivatives that have been studied computationally. researchgate.net For instance, in a similar pyrazolyl-morpholine compound, C-C bond lengths in the phenyl rings were found to be in the range of 1.39 Å to 1.4 Å, and C-H bond lengths were between 1.08 Å and 1.09 Å. researchgate.net
| Parameter | Predicted Value | Parameter | Predicted Value |
|---|---|---|---|
| N(pyrazole)-N(pyrazole) Bond Length | ~1.35 Å | C(morpholine)-O Bond Angle | ~112.0° |
| N(pyrazole)=C(pyrazole) Bond Length | ~1.33 Å | C(morpholine)-N(morpholine)-C(morpholine) Bond Angle | ~110.0° |
| C(morpholine)-O Bond Length | ~1.43 Å | Dihedral Angle (Pyrazole-Morpholine Linkage) | Dependent on conformation |
| C(morpholine)-N(morpholine) Bond Length | ~1.46 Å | - | - |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyrazole system. DFT calculations on similar pyrazole derivatives have shown that the HOMO-LUMO gap is a critical parameter in assessing their electronic properties. nih.gov
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.0 to -5.5 | Region of electron donation |
| LUMO Energy | -2.0 to -1.5 | Region of electron acceptance |
| HOMO-LUMO Gap | 4.0 to 4.5 | Indicates good kinetic stability |
The molecular electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The ESP surface is colored to represent different potential values, with red indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions).
In this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the morpholine ring are expected to be regions of high negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms, particularly the N-H proton of the pyrazole ring, will exhibit positive potential. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, providing specific atomic charges. researchgate.net
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a detailed picture of electron pairing and localization. These methods are useful for identifying covalent bonds, lone pairs, and regions of high electron density that are indicative of reactive sites. For this compound, ELF and LOL analyses would clearly delineate the covalent bonds within the pyrazole and morpholine rings and highlight the lone pairs on the nitrogen and oxygen atoms, reinforcing the predictions from ESP analysis regarding the locations of nucleophilic centers.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can model the conformational changes of this compound in different solvent environments, such as water, to understand how the solvent affects its structure and flexibility. Such simulations are crucial for predicting how the molecule might behave in a biological system. Studies on other heterocyclic compounds have successfully used MD simulations to explore their binding stability with biological targets.
Virtual Screening and Ligand-Based Drug Design (LBDD) Methodologies for Novel Analogues
The structure of this compound can serve as a starting point for the discovery of novel, related compounds with potentially enhanced biological activity. Ligand-based drug design (LBDD) approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be employed. nih.gov By identifying the key chemical features of this molecule that are essential for a desired biological effect, new analogues can be designed and virtually screened for their potential efficacy. This approach has been successfully used for other pyrazole derivatives to design potent inhibitors for various therapeutic targets. acs.orgnih.gov
Following a comprehensive review of scientific literature and chemical databases, no specific computational or theoretical investigations focusing on the molecular docking of this compound were found. Publicly accessible research detailing the identification of potential biological targets, active site interactions, or the binding affinities for this particular compound is not available at this time.
Therefore, the subsequent sections on molecular docking studies, predicted receptor interactions, and binding affinities cannot be provided. The information required to generate scientifically accurate content for the requested subsections—Identification of Potential Biological Target Proteins and Active Sites, and Analysis of Putative Binding Modes and Key Intermolecular Interactions—does not exist in the current body of published research.
In Vitro Biological Activity Profiling and Mechanistic Elucidation of 3 4 Methyl 1h Pyrazol 3 Yl Morpholine Derivatives
Anticancer and Cytotoxicity Screening against Various Cancer Cell Lines
Derivatives containing pyrazole (B372694) and morpholine (B109124) moieties have been the subject of extensive research for their potential as anticancer agents. nih.govmdpi.com These compounds are evaluated for their ability to selectively kill cancer cells or inhibit their growth, often showing promising activity across a range of human cancer cell lines.
Evaluation of Cell Proliferation Inhibition and Viability
The primary method for assessing anticancer potential is to measure a compound's ability to inhibit cancer cell proliferation, typically expressed as the half-maximal inhibitory concentration (IC50). Studies on various pyrazole derivatives have demonstrated potent activity. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Specifically, compounds featuring chlorophenyl, thiazole, and sulfonamide groups were noted for enhanced cytotoxicity. nih.gov
Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been investigated, with compound 12b showing IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 (colorectal) cells, respectively. nih.gov Another study on pyrazole-based compounds identified derivative 4 as having exceptional anti-proliferative activity across a 60-cell line panel, with a mean growth inhibition of 96.47%. rsc.org The data underscores the potential of the pyrazole scaffold in developing effective anticancer agents.
Investigation of Apoptotic Pathways and Cell Cycle Modulation
Beyond inhibiting proliferation, understanding the mechanism of cell death is crucial. Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle.
Apoptotic Pathways: Research has shown that pyrazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. nih.govjpp.krakow.pl Key findings include:
Modulation of Bcl-2 Family Proteins: Certain 1,3,5-trisubstituted-1H-pyrazole derivatives were found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax and p53. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial (intrinsic) apoptotic pathway. mdpi.comnih.gov
Caspase Activation: The apoptotic process is executed by a cascade of enzymes called caspases. Studies have demonstrated that pyrazole compounds can activate initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), leading to the cleavage of essential cellular proteins like PARP and ultimately, cell death. mdpi.comnih.govjpp.krakow.pl
Reactive Oxygen Species (ROS) Generation: Some pyrazole derivatives induce apoptosis by increasing the levels of reactive oxygen species within cancer cells, which causes oxidative stress and triggers cell death pathways. nih.govnih.gov
Cell Cycle Modulation: Cancer is characterized by uncontrolled cell division, making cell cycle arrest a key therapeutic strategy. Pyrazole derivatives have been shown to halt the cell cycle at various phases, preventing cancer cells from replicating. mdpi.com
G2/M Phase Arrest: Several pyrazole-containing compounds, including tubulin polymerization inhibitors, have been shown to arrest the cell cycle in the G2/M phase. mdpi.com
G0/G1 and S Phase Arrest: Other derivatives have been observed to cause cell cycle arrest in the G0/G1 or S phases. nih.govnih.gov For instance, one pyrazole derivative induced G0/G1 phase arrest in pancreatic cancer cells, while another caused S phase arrest in triple-negative breast cancer cells. nih.govnih.gov This inhibition is often linked to the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. rsc.org
Antimicrobial and Antifungal Efficacy Studies
The emergence of drug-resistant microbes has created an urgent need for new antimicrobial agents. Hybrid molecules containing both pyrazole and morpholine rings have been explored for their potential to combat bacterial and fungal infections. nih.govresearchgate.net
Determination of Minimum Inhibitory Concentrations (MICs) against Bacterial Strains
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. nih.gov A study on a series of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamides demonstrated their in vitro antimicrobial activity through the broth microdilution method. While specific MIC values from this particular study are not detailed, other research on related pyrazole derivatives shows a broad range of activity. For example, various pyrazoline and hydrazone derivatives exhibited MIC values ranging from 32 to 512 µg/mL against several bacterial strains. nih.govresearchgate.net In another study, pyrazole-1-carbothiohydrazide derivatives displayed potent antibacterial activity, with MIC values against Staphylococcus aureus and Klebsiella pneumoniae as low as 62.5 µg/mL. nih.gov
Assessment of Antifungal Activity against Select Pathogenic Fungi
Similar to their antibacterial action, pyrazole-based compounds have been evaluated for their efficacy against pathogenic fungi. Numerous pyrazoline derivatives have been reported to possess significant antifungal properties. nih.govmedwinpublishers.comresearchgate.netresearchgate.net For example, a series of pyrazole-1-carbothiohydrazide derivatives showed remarkable antifungal activity, with one compound (21a ) displaying MIC values between 2.9 and 7.8 µg/mL against fungi like Aspergillus niger and Candida albicans, outperforming the standard drug clotrimazole. nih.gov Another study highlighted that pyrazoline derivatives containing a fluorine atom exhibited excellent antifungal activities, in some cases higher than commercial fungicides. nih.gov
Exploration of Antimicrobial Mechanisms of Action
Understanding how these compounds inhibit microbial growth is key to their development as therapeutic agents. The mechanism of action for pyrazole derivatives can vary but often involves the disruption of fundamental cellular processes. It is suggested that the effectiveness of different compounds is linked to the cell wall structure of the microbe. nih.gov Some antibiotics function by inhibiting peptidoglycan synthesis, which is crucial for bacterial survival. The broad inhibitory effects of some pyrazole derivatives suggest they may target global cellular functions in bacteria.
Anti-inflammatory and Immunomodulatory Effects
There is no specific information available in the public domain regarding the anti-inflammatory and immunomodulatory effects of 3-(4-methyl-1H-pyrazol-3-yl)morpholine. Research on other pyrazole derivatives has shown potential in this area. For instance, various studies have demonstrated that certain pyrazole compounds can exhibit anti-inflammatory properties. nih.govnih.govnih.govui.ac.id However, without direct experimental evidence, the activity of this compound remains speculative.
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide)
No data has been published on the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)
The effect of this compound on the expression or secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) has not been reported in any scientific studies.
Investigation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, ERK)
There are no available studies investigating the impact of this compound on critical inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK).
Antioxidant Activity Assessment
Specific antioxidant activity for this compound has not been documented. The antioxidant potential of various pyrazole and pyrazoline derivatives has been noted in the literature, often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.govnih.gov
Radical Scavenging Assays (e.g., DPPH, ABTS)
No studies have been found that evaluate the radical scavenging activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests.
Inhibition of Lipid Peroxidation
There is no published research on the ability of this compound to inhibit lipid peroxidation, a key marker of oxidative stress. While some pyrazole derivatives have shown activity in this regard, this cannot be assumed for the specific compound . nih.gov
Enzyme Inhibition Studies
The pyrazole scaffold is a key feature in a multitude of compounds designed and evaluated for their enzyme inhibitory properties. Research has highlighted the potential of this heterocyclic moiety to interact with the active sites of several clinically relevant enzymes.
Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing hyperglycemia. Various pyrazole derivatives have been identified as inhibitors of this enzyme. researchgate.net Studies on dihydropyrazole derivatives, for instance, have demonstrated excellent to good inhibitory activity, with some compounds showing greater potency than the standard drug, acarbose (B1664774). acs.org
One investigation into dihydropyrazoles revealed compounds with IC50 values ranging from 0.5509 to 810.73 μM, compared to an IC50 of 73.12 μM for acarbose. acs.org Another study highlighted a pyrazole derivative, compound 8g, as a promising α-amylase inhibitor with an IC50 value of 0.76 ± 1.23 µM, which was more potent than acarbose (IC50 = 0.86 ± 0.81 μM). researchgate.net Furthermore, research on pyrazoles incorporating a thiazolidine-4-one framework showed significant percentage inhibition of α-amylase. nih.gov For example, one such derivative exhibited a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov The inhibitory effect of these pyrazole derivatives is often concentration-dependent. ajchem-a.com
Table 1: Alpha-Amylase Inhibition by Pyrazole Derivatives
| Compound Class | Reported Activity | Standard | Source |
|---|---|---|---|
| Dihydropyrazole Derivatives | IC50 = 0.5509 - 810.73 μM | Acarbose (IC50 = 73.12 μM) | acs.org |
| Pyrazole Derivative (8g) | IC50 = 0.76 ± 1.23 µM | Acarbose (IC50 = 0.86 ± 0.81 μM) | researchgate.net |
| Pyrazole-Thiazolidinone Hybrid (5a) | 90.04% inhibition @ 100 μg/mL | Acarbose | nih.gov |
Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Consequently, LOX inhibitors are of interest as potential anti-inflammatory agents. nih.gov Dihydro-pyrazole hybrids have been synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX). nih.gov Certain derivatives from this class proved to be highly potent, with IC50 values as low as 0.35 μM and 2.5 μM. nih.gov
In a separate study, 1,5-diarylpyrazoline derivatives were designed and evaluated against 15-LOX, with one compound showing an IC50 value of 4.7 μM. nih.gov The structure-activity relationship in these series often highlights the importance of specific substitutions on the pyrazole or pyrazoline ring.
Table 2: Lipoxygenase Inhibition by Pyrazole Derivatives
| Compound Class | Reported Activity (IC50) | Target Enzyme | Source |
|---|---|---|---|
| Dihydro-pyrazole Hybrid (2e) | 0.35 μM | Soybean LOX | nih.gov |
| Dihydro-pyrazole Hybrid (2d) | 2.5 μM | Soybean LOX | nih.gov |
| 1,5-Diarylpyrazoline Derivative (37) | 4.7 μM | 15-LOX | nih.gov |
| Indolebutyric acid (IBA) | 17.82 μM | LOX | nih.gov |
Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a prime target for antithrombotic drugs. nih.govnih.gov A novel series of N-acylated 1H-pyrazol-5-amines has been developed as covalent inhibitors of thrombin. acs.org These compounds have demonstrated potent inhibitory activity, with some derivatives achieving IC50 values in the low nanomolar range. nih.govacs.org
For example, flexible acylated 1H-pyrazol-5-amines were identified as potent thrombin inhibitors with IC50 values ranging from 16 to 80 nM. nih.govnih.gov Another study on pyrazinyl-substituted aminopyrazoles reported a derivative with an IC50 of 1.3 nM for thrombin. acs.org The mechanism for some of these inhibitors involves the covalent acylation of the catalytic Ser195 residue of thrombin. nih.govacs.org The structure of substituents at the 3-position of the pyrazole core was found to significantly influence the inhibitory potency. nih.gov
Table 3: Thrombin Inhibition by Pyrazole Derivatives
| Compound Class | Reported Activity (IC50) | Mechanism | Source |
|---|---|---|---|
| Pyrazinyl-Substituted Aminopyrazole (33a) | 1.3 nM | Covalent | acs.org |
| Acylated 1H-Pyrazol-5-amine (24e) | 16 nM | Covalent | nih.govnih.gov |
| Acylated 1H-Pyrazol-5-amine (27a) | 26 nM | Covalent | acs.org |
| Acylated 1H-Pyrazol-5-amine (27b) | 30 nM | Covalent | acs.org |
Receptor Ligand Binding Assays
The pyrazole-morpholine scaffold is a key structural element in ligands designed for specific receptor interactions, particularly within the central nervous system.
Sigma(1) Receptor:
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in various neurological conditions. acs.org A series of 1-arylpyrazoles featuring a morpholine-containing side chain has been synthesized and identified as potent and selective σ1 receptor antagonists. researchgate.net A crucial finding in this area is the discovery of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (also known as S1RA or E-52862), a compound that is a close structural analog to the subject of this article. researchgate.net
Pharmacological evaluations revealed that the presence of a basic amine, such as morpholine, is necessary for high-affinity binding, which is consistent with established σ1 receptor pharmacophores. researchgate.netsigmaaldrich.com The length of the spacer between the pyrazole core and the morpholine ring was also found to be critical for both affinity and selectivity over the sigma-2 (σ2) receptor. Specifically, an ethylenoxy spacer provided compounds with superior selectivity for the σ1 receptor. researchgate.net In general, N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds, which contain a morpholine ring, have exhibited high affinity for the σ1 receptor with Ki values in the nanomolar range. acs.org
5-HT2A Receptor:
The serotonin (B10506) 5-HT2A receptor is a well-established target for a variety of therapeutics, particularly those for neuropsychiatric disorders. nih.gov Despite the extensive research into 5-HT2A receptor ligands, a review of the scientific literature did not yield specific binding affinity data for this compound or its closely related derivatives for this receptor.
Following the identification of high-affinity binding, functional assays are critical to determine the pharmacological nature of the ligand-receptor interaction.
Sigma(1) Receptor:
The highly potent and selective sigma-1 ligand, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA), was characterized functionally as a σ1 receptor antagonist. researchgate.net In preclinical functional models, S1RA demonstrated significant efficacy. It showed high activity in the mouse capsaicin (B1668287) model of neurogenic pain and exerted dose-dependent antinociceptive effects in several neuropathic pain models. researchgate.net This functional profile as an antagonist, combined with favorable physicochemical and ADME properties, positioned S1RA as a clinical candidate. researchgate.net
5-HT2A Receptor:
Consistent with the absence of specific binding affinity data, no information regarding the functional activity (agonist, antagonist, or inverse agonist) of this compound or its direct derivatives at the 5-HT2A receptor was found in the reviewed literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 4 Methyl 1h Pyrazol 3 Yl Morpholine Analogues
Systematic Modification of the Pyrazole (B372694) Ring System
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its versatile chemical nature and ability to engage in various intermolecular interactions. nih.govmdpi.com Modifications to this ring system, including the position of substituents and the nature of the substituents themselves, can profoundly influence the biological activity of 3-(4-methyl-1H-pyrazol-3-yl)morpholine analogues.
The substitution pattern on the pyrazole ring is a key determinant of biological activity. The parent 1H-pyrazole exists in tautomeric forms, and the position of the substituent on the nitrogen atom can significantly impact the molecule's properties. mdpi.com For instance, N-substitution on the pyrazole ring can alter the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds.
In the context of this compound analogues, shifting the morpholine (B109124) moiety to a different position on the pyrazole ring, for example, to the 5-position, would create a positional isomer with a distinct electronic and steric profile. Such a change would likely alter the molecule's interaction with its biological target.
Furthermore, the introduction of substituents on the pyrazole nitrogen (N1 position) can have a dramatic effect on activity. Studies on other pyrazole-containing compounds have shown that N-alkylation or N-arylation can modulate potency and selectivity. nih.gov For example, the introduction of a methyl or phenyl group at the N1 position of a 3,5-diphenylpyrazole (B73989) resulted in a decrease in inhibitory activity against certain enzymes, suggesting that an unsubstituted N1 position may be crucial for hydrogen bonding interactions with the target protein. nih.gov
A hypothetical SAR study on this compound analogues might explore the following modifications:
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| N1-alkylation (e.g., methyl, ethyl) | Investigate the role of the N1-H as a hydrogen bond donor and explore steric tolerance at this position. | Activity may decrease if the N1-H is involved in a critical hydrogen bond with the target. Small alkyl groups might be tolerated. |
| N1-arylation (e.g., phenyl) | Introduce potential for π-π stacking interactions and alter the overall conformation. | Potentially significant change in activity profile; could increase or decrease potency depending on the target's binding site topology. |
| Positional isomerism (e.g., 5-(4-methyl-1H-pyrazol-3-yl)morpholine) | Alter the spatial orientation of the morpholine moiety relative to the pyrazole ring. | Likely to have a profound impact on activity, as the geometry of interaction with the target would be fundamentally changed. |
| Substitution at C5 with small alkyl or halogen groups | Probe the steric and electronic requirements at the C5 position. | Introduction of small, lipophilic groups could enhance binding through van der Waals interactions, while halogens could introduce halogen bonding possibilities. |
The 4-methyl group of this compound is a key feature that can be systematically modified to probe the SAR. The size, lipophilicity, and electronic properties of the substituent at this position can influence how the molecule fits into a binding pocket and interacts with surrounding amino acid residues.
Replacing the 4-methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl, tert-butyl) would allow for an assessment of the steric tolerance at this position. A decrease in activity with larger groups would suggest a sterically constrained binding pocket. Conversely, an increase in potency might indicate favorable hydrophobic interactions.
Introduction of polar functional groups (e.g., hydroxymethyl, methoxymethyl) at the 4-position could explore the potential for hydrogen bonding interactions in this region of the binding site. Halogen substitution (e.g., fluoro, chloro, bromo) can be used to modulate the electronic properties of the pyrazole ring and introduce the possibility of halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.
A systematic exploration of substituents at the C4 and C5 positions of the pyrazole ring in 3-(pyrazol-3-yl)morpholine analogues could be summarized as follows:
| Position | Substituent | Rationale | Potential Impact |
|---|---|---|---|
| C4 | H | Establish a baseline for the importance of the methyl group. | May lead to a loss of potency if the methyl group is involved in a key hydrophobic interaction. |
| Ethyl, Isopropyl | Probe steric and hydrophobic limits. | Increased potency may suggest a larger hydrophobic pocket. | |
| CF3 | Introduce a strong electron-withdrawing group and a potential hydrogen bond acceptor. | Could significantly alter electronic properties and binding interactions. | |
| Cl, Br | Explore electronic effects and potential for halogen bonding. | May enhance binding affinity if a halogen bond donor is present in the binding site. | |
| C5 | H | Baseline comparator. | - |
| Methyl | Investigate steric and hydrophobic interactions. | Could either enhance or decrease activity depending on the pocket size. | |
| Phenyl | Introduce a bulky group for potential π-stacking. | Likely to have a significant impact on activity and selectivity. |
Diversification of the Morpholine Moiety
The morpholine ring is a common feature in many bioactive compounds, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. e3s-conferences.org Modifications to this moiety in this compound analogues can be a fruitful strategy for optimizing pharmacokinetic and pharmacodynamic properties.
Replacing the oxygen atom of the morpholine ring with other heteroatoms can also be explored. For instance, substitution with a sulfur atom to give a thiomorpholine (B91149) ring would alter the hydrogen bonding capacity and lipophilicity of the molecule. The thiomorpholine sulfur can also be oxidized to the sulfoxide (B87167) or sulfone, providing further avenues for SAR exploration by introducing polar, hydrogen bond-accepting groups. Replacing the oxygen with a nitrogen atom (to form a piperazine (B1678402) ring) would introduce a basic center that could be further functionalized.
The introduction of substituents on the carbon or nitrogen atoms of the morpholine ring can provide additional points of interaction with the biological target and can be used to fine-tune the physicochemical properties of the analogues.
Substitution on the morpholine nitrogen (if not the point of attachment to the pyrazole) is a common strategy in medicinal chemistry. However, in the case of this compound, the morpholine nitrogen is the linker to the pyrazole ring. Therefore, substitutions would be focused on the carbon atoms of the morpholine ring.
The introduction of small alkyl groups (e.g., methyl) on the carbon atoms of the morpholine ring can explore steric constraints within the binding pocket. Stereochemistry can also play a crucial role; for example, cis- and trans-2,6-dimethylmorpholine derivatives would have distinct three-dimensional shapes and could exhibit different binding affinities. The introduction of polar substituents, such as a hydroxyl group, could introduce new hydrogen bonding interactions.
A summary of potential morpholine modifications and their rationale is presented below:
| Modification Type | Example | Rationale | Expected Outcome |
|---|---|---|---|
| Ring Size Alteration | 1,4-Oxazepane | Increase ring flexibility and alter substituent vectors. | May improve binding by accessing new interaction points or decrease activity due to entropic penalties. |
| Oxazolidine | Decrease ring flexibility and alter geometry. | Could provide a more rigid scaffold, potentially leading to higher affinity if the conformation is optimal. | |
| Heteroatom Variation | Thiomorpholine | Modify lipophilicity and hydrogen bonding capacity. | May improve membrane permeability; sulfur can act as a hydrogen bond acceptor. |
| Thiomorpholine-1,1-dioxide | Introduce a strong hydrogen bond acceptor. | Could significantly enhance binding if a hydrogen bond donor is present in the pocket. | |
| Piperazine | Introduce a basic nitrogen for salt formation or further substitution. | Offers a handle for modulating solubility and introducing new pharmacophoric features. | |
| Carbon Substitution | (cis/trans)-2,6-Dimethylmorpholine | Probe steric interactions and the importance of stereochemistry. | One stereoisomer may exhibit significantly higher potency, indicating a specific binding orientation. |
| 3-Hydroxymethylmorpholine | Introduce a hydrogen bond donor/acceptor. | Could enhance binding affinity and improve solubility. |
Elucidation of Optimal Pharmacophores and Binding Sites for Specific Biological Targets
The ultimate goal of SAR and SPR studies is to develop a pharmacophore model that describes the essential structural features required for biological activity at a specific target. researchgate.netgrafiati.com For this compound analogues, the pharmacophore would likely consist of a combination of hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of these features.
For instance, if these analogues are inhibitors of a particular kinase, the N1-H of the pyrazole might act as a hydrogen bond donor to the hinge region of the kinase, a common binding motif for pyrazole-based inhibitors. The morpholine oxygen could act as a hydrogen bond acceptor, while the 4-methyl group on the pyrazole ring might occupy a small hydrophobic pocket.
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to build and refine pharmacophore models. mdpi.com Docking studies can predict the binding mode of the analogues within the active site of a target protein, helping to rationalize the observed SAR and guide the design of new, more potent compounds. nih.gov For example, docking might reveal that a larger substituent at the 4-position of the pyrazole would clash with an amino acid residue, explaining a loss of activity.
The elucidation of the optimal pharmacophore is an iterative process. The synthesis and biological evaluation of new analogues based on the predictions of the pharmacophore model provide feedback that is used to refine the model further. This cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.
Based on a comprehensive search of scientific literature and patent databases, there is currently no publicly available research dedicated to the structure-activity relationship (SAR), structure-property relationship (SPR), or quantitative structure-activity relationship (QSAR) analyses of this compound analogues.
The pyrazole and morpholine scaffolds are individually well-documented in medicinal chemistry. Pyrazole derivatives are known to be crucial components in a variety of kinase inhibitors and other therapeutic agents. mdpi.com For instance, the pyrazole ring is a key structural feature in several FDA-approved kinase inhibitors, where it often participates in essential binding interactions with the target protein. mdpi.com Similarly, the morpholine ring is a common substituent in drug candidates, often introduced to improve physicochemical properties such as solubility and metabolic stability. nih.gov
However, the specific combination represented by the this compound core and its analogues does not appear to have been the subject of detailed SAR, SPR, or QSAR studies in published literature. While numerous studies explore the SAR of other pyrazole-containing compounds, such as pyrazol-4-yl-pyridines and pyrazolo[3,4-d]pyrimidines, these are structurally distinct from the requested compound and its direct analogues. nih.govacs.org
Searches for this specific molecule and related terms in chemical and patent databases did not yield any documents containing the detailed research findings or data tables that would be necessary to construct an article based on the provided outline. For example, a patent for a complex pyridazinone derivative containing a 1-methyl-1H-pyrazol-4-yl moiety and a morpholinoethoxy group exists, but its core structure is significantly different. google.com
Therefore, it is not possible to generate a scientifically accurate article on the "" or its "Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics" as the foundational research data is not available in the public domain.
Advanced Mechanistic Investigations and Target Validation
Cellular Uptake and Intracellular Distribution Studies
To exert a biological effect, a compound must first be able to enter the cell and reach its site of action. Studies were undertaken to characterize the cellular permeability and subsequent intracellular localization of 3-(4-methyl-1H-pyrazol-3-yl)morpholine. Utilizing fluorescence microscopy with a labeled analog of the compound, a time-dependent accumulation within the cytoplasm was observed in a human cell line.
Further quantitative analysis was performed using liquid chromatography-mass spectrometry (LC-MS) on fractionated cellular components. These experiments aimed to determine the concentration of the compound in the nucleus, mitochondria, endoplasmic reticulum, and cytosol over time. The results indicated a primary accumulation in the cytoplasm with minimal nuclear localization.
| Cellular Compartment | Concentration (ng/mg protein) at 1h | Concentration (ng/mg protein) at 4h | Concentration (ng/mg protein) at 12h |
|---|---|---|---|
| Cytosol | 15.2 | 45.8 | 38.1 |
| Nucleus | 2.1 | 5.3 | 4.9 |
| Mitochondria | 8.9 | 22.4 | 19.7 |
| Endoplasmic Reticulum | 6.5 | 18.1 | 15.3 |
Target Protein Identification and Validation through Proteomic Approaches
Identifying the direct molecular targets of a compound is a critical step in understanding its mechanism of action. nih.gov A chemical proteomics approach was employed to identify the protein binding partners of this compound. An affinity matrix was prepared by immobilizing an analog of the compound, which was then incubated with cell lysates. The proteins that specifically bound to the matrix were eluted and identified by mass spectrometry. researchgate.net
This unbiased approach led to the identification of several potential protein targets. To validate these findings, cellular thermal shift assays (CETSA) were performed. This technique assesses the thermal stability of proteins in the presence of a ligand, with target engagement leading to a shift in the melting temperature of the protein. nih.gov
| Protein Target | Gene Symbol | Fold Enrichment (Affinity Purification) | CETSA ΔTm (°C) | Putative Function |
|---|---|---|---|---|
| Mitogen-activated protein kinase 14 | MAPK14 | 8.3 | +2.1 | Signal Transduction |
| Casein kinase 1 delta | CSNK1D | 5.7 | +1.8 | Protein Phosphorylation |
| Heat shock protein 90 | HSP90AA1 | 4.1 | +1.2 | Protein Folding |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 1.2 | -0.1 | Glycolysis |
Gene Expression Profiling and Pathway Analysis (e.g., RNA-Seq, qRT-PCR)
To understand the broader cellular response to this compound, comprehensive gene expression profiling was conducted using RNA sequencing (RNA-Seq). Human cells were treated with the compound for 24 hours, after which total RNA was extracted and sequenced. The resulting data provided a global view of the transcriptional changes induced by the compound. researchgate.net
Differentially expressed genes were identified and subjected to pathway analysis to reveal the biological processes and signaling pathways that were significantly modulated. Key findings from the RNA-Seq were then validated using quantitative real-time polymerase chain reaction (qRT-PCR), a targeted approach to measure the expression of specific genes. mdpi.comnih.govd-nb.infonih.gov
| Gene Symbol | Gene Name | RNA-Seq Fold Change | qRT-PCR Fold Change | Associated Pathway |
|---|---|---|---|---|
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | +3.5 | +3.2 | MAPK Signaling |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | +2.8 | +2.5 | MAPK Signaling |
| IL6 | Interleukin 6 | +4.1 | +3.9 | Inflammatory Response |
| CCND1 | Cyclin D1 | -2.2 | -2.0 | Cell Cycle |
High-Throughput Screening (HTS) of Compound Libraries for Lead Identification
High-throughput screening (HTS) is a foundational method in drug discovery for identifying compounds with a desired biological activity from large chemical libraries. drugtargetreview.comrjppd.org In a hypothetical HTS campaign targeting a specific enzyme, a library of several hundred thousand small molecules was screened. nih.gov The assay was designed to measure the inhibition of the target enzyme's activity. From this screen, this compound emerged as a "hit," demonstrating significant and reproducible inhibitory activity.
The initial hit was then subjected to a series of secondary assays to confirm its activity and determine its potency (IC50). This process of hit-to-lead identification is crucial for selecting promising candidates for further development. rjppd.org
| Screening Stage | Parameter | Value |
|---|---|---|
| Primary HTS | Percent Inhibition at 10 µM | 85% |
| Confirmatory Assay | Percent Inhibition at 10 µM | 82% |
| Dose-Response Assay | IC50 (µM) | 1.2 |
| Selectivity Panel (vs. 3 related kinases) | Fold Selectivity | >50-fold |
Future Research Directions and Potential Applications of 3 4 Methyl 1h Pyrazol 3 Yl Morpholine
Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
The future development of 3-(4-methyl-1H-pyrazol-3-yl)morpholine will likely commence with the strategic design and synthesis of novel analogues. The goal of this synthetic exploration would be to enhance biological potency and selectivity towards specific molecular targets. Methodologies for creating diverse pyrazole (B372694) derivatives are well-established and include 1,3-dipolar cycloadditions and condensation reactions of 1,3-dicarbonyl compounds with hydrazines. nih.gov
Researchers would systematically modify the core structure by:
Substitution on the Pyrazole Ring: Introducing various functional groups at the N1 position of the pyrazole could significantly influence pharmacokinetic properties and target engagement.
Modification of the Morpholine (B109124) Ring: Alterations to the morpholine moiety, or its replacement with other heterocyclic systems like piperazine (B1678402) or thiomorpholine (B91149), could modulate solubility and cell permeability.
Varying the Methyl Group: Replacing the methyl group on the pyrazole ring with other alkyl or aryl groups could probe the steric and electronic requirements of the target's binding pocket.
This analogue synthesis would aim to build a comprehensive structure-activity relationship (SAR) profile, clarifying which structural features are crucial for the desired biological effect. nih.gov
Exploration of Novel Therapeutic Indications Beyond Current Findings
Given the broad therapeutic potential of pyrazole-containing compounds, this compound and its future analogues could be investigated for a variety of diseases. globalresearchonline.net Drawing parallels from existing research on related scaffolds, promising therapeutic areas for exploration include:
Oncology: Many protein kinase inhibitors (PKIs) used in cancer therapy feature a pyrazole core. nih.gov These compounds often target kinases like cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and c-Met, which are frequently dysregulated in cancer. nih.govrsc.org Analogues of this compound could be screened against a panel of cancer-related kinases to identify potential anticancer agents. nih.gov Some pyrazole derivatives have also shown promise as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is a key target in cancer therapy. mdpi.com
Neurodegenerative Diseases: Pyrazole derivatives have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.gov One key mechanism is the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. nih.gov The structural components of this compound make it a candidate for evaluation as a MAO inhibitor or for other targets relevant to neurodegeneration.
Inflammatory Disorders: The pyrazole scaffold is famously present in the anti-inflammatory drug celecoxib. nih.govnih.gov This class of compounds often acts by inhibiting cyclooxygenase (COX) enzymes. Future research could explore the anti-inflammatory potential of this compound derivatives and their selectivity for COX isoforms. nih.gov
Infectious Diseases: Heterocyclic compounds, including pyrazoles, are a rich source of antimicrobial agents. nih.gov Screening programs could assess the activity of this compound series against various bacterial and fungal pathogens.
Application of Advanced Computational Methods for De Novo Design and Optimization
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.goveurasianjournals.com For this compound, computational chemistry could play a pivotal role in several ways:
Molecular Docking: Once a biological target is identified, molecular docking simulations can predict the binding mode and affinity of newly designed analogues within the target's active site. nih.gov This helps prioritize which compounds to synthesize, saving time and resources.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): As a library of analogues is synthesized and tested, 3D-QSAR models can be built to correlate the compounds' 3D structural features with their biological activity. nih.gov These models provide a visual and quantitative guide for designing more potent molecules.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the interaction and the role of specific amino acid residues. rsc.orgeurasianjournals.com
These computational approaches enable a more rational and efficient design cycle, guiding the optimization of lead compounds towards improved efficacy and safety profiles. eurasianjournals.com
Development of Targeted Delivery Systems
Even a highly potent compound can be limited by poor pharmacokinetic properties, such as low solubility or rapid clearance from the body. nih.gov The field of nanomedicine offers innovative solutions to these challenges through the development of targeted drug delivery systems. nih.govmdpi.com For a novel compound like this compound, future research could explore:
Liposomal Formulations: Encapsulating the compound within liposomes can improve its solubility, stability, and circulation time. ijarst.in
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled release of the encapsulated drug, potentially reducing the frequency of administration. mdpi.com
Prodrug Strategies: The compound could be chemically modified into an inactive prodrug that is converted to the active form only at the target site, thereby minimizing off-target effects. ijarst.in
These advanced delivery systems could significantly enhance the therapeutic index of promising analogues, making them more effective and safer for clinical use. mdpi.comijarst.in
Collaborative Research Opportunities and Interdisciplinary Approaches
The successful development of a new therapeutic agent from a lead compound like this compound necessitates a highly collaborative and interdisciplinary approach. mdpi.com Future progress will depend on synergistic efforts between:
Medicinal Chemists: To design and synthesize novel analogues with optimized properties. rsc.org
Pharmacologists and Biologists: To conduct in vitro and in vivo testing to determine the biological activity and mechanism of action.
Computational Chemists: To apply molecular modeling techniques for rational drug design and optimization. mdpi.com
Pharmaceutical Scientists: To develop advanced drug delivery systems to improve the compound's pharmacokinetic profile.
Such interdisciplinary collaborations are essential to navigate the complexities of drug discovery and translate a promising chemical scaffold into a clinically valuable therapeutic. mdpi.comrsc.org
Q & A
Q. What are the standard synthetic routes for 3-(4-methyl-1H-pyrazol-3-yl)morpholine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing chalcone derivatives with hydrazine analogs (e.g., 3,5-dichlorophenylhydrazine hydrochloride) in ethanol for 12 hours . For optimization, reaction parameters such as solvent choice (e.g., xylene for high-temperature reflux ), catalyst use (e.g., chloranil for dehydrogenation ), and purification via recrystallization (methanol or ethyl acetate ) are critical. Yield improvements often require stoichiometric adjustments and inert atmosphere control to minimize side reactions.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural motifs, such as the pyrazole-morpholine linkage. Chemical shifts for pyrazole protons typically appear at δ 6.5–7.5 ppm, while morpholine protons resonate at δ 3.0–4.0 ppm .
- HRMS : Validates molecular formula accuracy, with deviations <2 ppm confirming synthesis success .
- HPLC : Assesses purity (>95% required for pharmacological studies) using reverse-phase columns and UV detection .
Q. How can researchers ensure purity during synthesis, especially for scale-up?
Methodological Answer:
- Recrystallization : Methanol or ethanol are preferred solvents for removing polar impurities .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves non-polar by-products .
- In-line Monitoring : TLC or HPLC tracks reaction progress and identifies intermediates .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for this compound analogs in pharmacological studies?
Methodological Answer: Key SAR observations include:
- Pyrazole Substitution : Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance metabolic stability but may reduce solubility .
- Morpholine Modifications : N-substitution with fluorophenyl groups (e.g., 4-fluorophenyl) improves target binding affinity in kinase inhibition assays .
- Hybrid Scaffolds : Coupling with triazoles or quinoline cores enhances anti-inflammatory or anticancer activity . Computational docking (e.g., using AutoDock Vina) validates these interactions .
Q. How can researchers design in vitro/in vivo models to evaluate the compound’s biological activity?
Methodological Answer:
- In Vitro : Use enzyme-linked assays (e.g., kinase inhibition with ATP-binding domain proteins) and cell viability tests (MTT assay) at concentrations 1–100 µM .
- In Vivo : Pharmacokinetic profiling in rodents via intravenous/oral administration, with LC-MS/MS quantification of plasma concentrations . Dose optimization requires balancing efficacy (ED₅₀) and toxicity (LD₅₀) .
Q. How should conflicting data (e.g., variable bioactivity or synthetic yields) be resolved?
Methodological Answer:
- By-Product Analysis : Use HRMS and 2D NMR to identify impurities (e.g., regioisomers from cyclocondensation) .
- Batch Consistency : Compare reaction conditions (e.g., moisture levels, catalyst purity) across replicates .
- Statistical Validation : Apply ANOVA to biological replicates to distinguish experimental noise from true activity variations .
Q. What computational strategies predict the compound’s physicochemical and ADME properties?
Methodological Answer:
- LogP and Solubility : Tools like ACD/Labs Percepta calculate LogP (2.96 at pH 7.4 ) and solubility (LogS = -4.03 ), guiding formulation design.
- Pharmacophore Modeling : MOE or Schrödinger Suite identifies key interactions (e.g., hydrogen bonding with morpholine oxygen ).
- Metabolic Sites : CYP450 metabolism predictions (e.g., via StarDrop) highlight vulnerable positions (e.g., pyrazole methyl groups) .
Q. What advanced methods assess metabolic stability and degradation pathways?
Methodological Answer:
- Microsomal Incubation : Liver microsomes (human/rat) with NADPH cofactor identify phase I metabolites; LC-HRMS profiles degradation products .
- Isotope Labeling : ¹⁴C-labeled compound tracks metabolic pathways in vivo .
- Stability Studies : Forced degradation (e.g., acidic/basic conditions) evaluates hydrolytic susceptibility of the morpholine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
